2,6,6-Trimethyl-2-vinyltetrahydropyran

Description

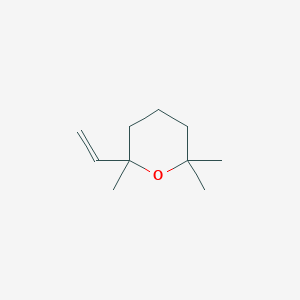

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-2,6,6-trimethyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETOHYFTCONTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051338 | |

| Record name | 2,2,6-Trimethyl-6-vinyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a musty, earthy, terpineolic note | |

| Record name | 2,2,6-Trimethyl-6-vinyltetrahydropyran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fat, soluble (in ethanol) | |

| Record name | 2,2,6-Trimethyl-6-vinyltetrahydropyran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.873 | |

| Record name | 2,2,6-Trimethyl-6-vinyltetrahydropyran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7392-19-0, 13837-56-4 | |

| Record name | 2,2,6-Trimethyl-6-vinyltetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7392-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,6-Trimethyl-2-vinyltetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007392190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6-Trimethyl-6-vinyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethoxy-2-vinyltetrahydropyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tetrahydro-2,6,6-trimethyl-2-vinyl-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-TRIMETHYL-2-VINYLTETRAHYDROPYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3824Q785M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linaloyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Discovery in Scientific Literature

While the precise date and researchers associated with the initial discovery and synthesis of 2,6,6-Trimethyl-2-vinyltetrahydropyran are not extensively documented in readily available literature, its identification is fundamentally linked to the analysis of essential oils and natural extracts. The compound has been reported in a variety of organisms, indicating its natural origin. nih.gov Scientific literature has documented its presence in Camellia sinensis (the tea plant), various citrus fruits like lime and grapefruit, wine, papayas, and the rhizomes of Rhodiola species. nih.govscentree.cofragranceconservatory.comnist.gov Its history in scientific literature is therefore more of an accumulative characterization as a naturally occurring volatile compound rather than a singular discovery event.

Significance Within Organic Chemistry and Natural Product Research

The significance of 2,6,6-Trimethyl-2-vinyltetrahydropyran in organic chemistry stems from both its natural prevalence and its application as a fragrance and flavoring agent. fda.gov As a natural product, it is a target for synthetic chemists aiming to develop efficient pathways for its production. Research has shown that it can be synthesized via the cyclization and dehydration of other common natural products like Citral (B94496) and Linalool (B1675412), typically catalyzed by a strong acid. scentree.co

Its presence in the essential oils of various plants makes it a key component in the study of natural product chemistry, particularly in understanding the biosynthesis of aromatic compounds. nih.gov The fragrance industry utilizes a nature-identical version, often created through laboratory synthesis, to ensure consistent quality and to preserve natural resources. fragranceconservatory.com This highlights its role as a valuable molecule in both academic research and commercial applications.

Chemical Reactivity and Mechanistic Investigations of 2,6,6 Trimethyl 2 Vinyltetrahydropyran

Oxidative Transformations of the Vinyl and Pyran Moieties

The vinyl group and, to a lesser extent, the tetrahydropyran (B127337) ring of 2,6,6-trimethyl-2-vinyltetrahydropyran are susceptible to oxidative transformations. These reactions can lead to a variety of functionalized products, with the specific outcome dependent on the nature of the oxidizing agent and the reaction conditions.

Epoxidation Reactions and Selectivity Studies

The electron-rich double bond of the vinyl group in this compound is a prime target for epoxidation. While direct studies on this specific compound are limited, extensive research on its structural isomer and common precursor, linalool (B1675412), provides significant insight into this transformation. The epoxidation of linalool is a well-established method for the synthesis of linalool oxides, which include the furanoid and pyranoid (this compound) forms.

The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of the vinyl group would lead to the formation of 2-(2,2-dimethyloxiran-2-yl)-2,6,6-trimethyltetrahydropyran. Due to the presence of a chiral center at the C2 position of the tetrahydropyran ring, the epoxidation of the vinyl group can potentially lead to the formation of diastereomers. The facial selectivity of the epoxidation would be influenced by the steric hindrance imposed by the substituents on the tetrahydropyran ring. It is expected that the oxidizing agent would approach from the less hindered face of the double bond.

Studies on the epoxidation of linalool have shown that the reaction can be catalyzed by various metal complexes, which can influence the selectivity of the process. For instance, the use of certain transition metal catalysts can favor the formation of one diastereomer over the other.

Other Oxidation Pathways

Beyond epoxidation, the vinyl group of this compound can undergo other oxidative reactions. Ozonolysis, for example, would lead to the cleavage of the double bond, yielding a ketone and formaldehyde. This reaction is a powerful tool for structural elucidation and for the synthesis of carbonyl compounds.

Oxidation with stronger oxidizing agents, such as potassium permanganate or ozone, could potentially lead to the cleavage of the vinyl group to form a carboxylic acid. The conditions of such a reaction would need to be carefully controlled to avoid over-oxidation and potential degradation of the tetrahydropyran ring. Theoretical studies on the oxidation of linalool have explored various pathways, including the formation of hydroperoxides, which are known to be important intermediates in autoxidation processes. These studies suggest that the oxidation can proceed through radical mechanisms, leading to a complex mixture of products.

Reactions Involving the Tetrahydropyran Ring

The tetrahydropyran ring in this compound is a cyclic ether and, as such, can undergo reactions involving the ether linkage, particularly under acidic conditions. The synthesis of this compound often involves the acid-catalyzed cyclization of linalool, which highlights the susceptibility of the system to acid-mediated transformations.

Under strongly acidic conditions, the ether oxygen can be protonated, which can initiate ring-opening reactions. The attack of a nucleophile on one of the alpha-carbons to the ether oxygen would lead to the cleavage of the tetrahydropyran ring. The regioselectivity of this ring-opening would be influenced by the steric and electronic effects of the substituents on the ring.

Polymerization Potential and Mechanism

The vinyl group in this compound makes it a potential monomer for polymerization reactions. Given the electronic nature of the vinyl ether-like structure, cationic polymerization is the most probable pathway for the formation of a polymer.

The initiation of cationic polymerization would involve the attack of a cationic initiator, such as a strong Lewis acid or a protonic acid, on the electron-rich double bond. This would generate a carbocationic active center, which would then propagate by adding to subsequent monomer units.

However, the bulky substituents on the tetrahydropyran ring, particularly the two methyl groups at the C6 position and the methyl and vinyl groups at the C2 position, are likely to impose significant steric hindrance. This steric bulk could hinder the approach of the propagating chain end to the monomer, potentially leading to a low rate of polymerization and a low molecular weight polymer.

Research on the cationic polymerization of other bulky vinyl ethers has shown that the choice of initiator and reaction conditions is crucial for achieving controlled polymerization. The use of highly active initiators and low temperatures can help to overcome the challenges associated with sterically hindered monomers. While no studies have specifically reported the polymerization of this compound, the principles of cationic polymerization suggest that it could be a challenging but potentially feasible process.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

A detailed understanding of the reaction mechanisms of this compound requires the use of kinetic and spectroscopic techniques. While direct mechanistic studies on this compound are scarce, insights can be drawn from studies on analogous systems.

For the oxidative transformations, kinetic studies could be employed to determine the rate laws for reactions such as epoxidation. This would provide information about the reaction order with respect to the substrate and the oxidizing agent, which would in turn shed light on the mechanism. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable for identifying the products and any intermediates formed during the reaction. For example, the formation of an epoxide could be confirmed by the appearance of characteristic signals in the 1H and 13C NMR spectra.

In the case of acid-catalyzed reactions of the tetrahydropyran ring, in-situ spectroscopic monitoring, for instance using NMR, could allow for the direct observation of intermediates such as protonated ethers or carbocations, especially at low temperatures.

Natural Occurrence and Biosynthetic Pathways Research of 2,6,6 Trimethyl 2 Vinyltetrahydropyran

Identification in Plant Metabolomes and Biological Systems

2,6,6-Trimethyl-2-vinyltetrahydropyran, also known by synonyms such as linaloyl oxide and limetol, is a naturally occurring monoterpenoid ether. nih.govfragranceconservatory.com Its presence has been documented in a variety of plant species and biological systems, contributing to their characteristic aromas. nih.govfragranceconservatory.com This compound is recognized for its fresh, herbal, and sometimes citrusy and floral notes.

Distribution in Terpenoid-Rich Sources

This compound is frequently identified in plants that are rich in terpenoid compounds, particularly in their essential oils. It is a constituent of the aromatic profile of several well-known fruits, herbs, and flowers. For instance, it is found in citrus fruits such as grapefruit and lime, as well as in papaya. fragranceconservatory.com The compound is also present in the tea plant (Camellia sinensis) and in various aromatic herbs, including sweet basil (Ocimum basilicum) and lavender (Lavandula officinalis). nih.govnih.gov Furthermore, it has been identified as a component of the essential oil of bergamot orange (Citrus aurantium L. subsp. bergamia). nih.gov

The following interactive table provides a summary of some of the terpenoid-rich sources where this compound has been detected.

| Plant Source | Common Name | Family |

| Citrus paradisi | Grapefruit | Rutaceae |

| Citrus aurantiifolia | Lime | Rutaceae |

| Carica papaya | Papaya | Caricaceae |

| Camellia sinensis | Tea Plant | Theaceae |

| Ocimum basilicum | Sweet Basil | Lamiaceae |

| Lavandula officinalis | Lavender | Lamiaceae |

| Citrus bergamia | Bergamot Orange | Rutaceae |

Comparative Analysis in Different Biological Matrices (e.g., Wines)

This compound is a recognized volatile compound in wine, contributing to its complex aroma profile. fragranceconservatory.com Its formation in wine is primarily linked to the acid-catalyzed cyclization of linalool (B1675412), a monoterpene alcohol present in grapes, during fermentation and aging. The concentration of this compound can vary significantly depending on the grape variety, viticultural practices, winemaking techniques, and aging conditions.

While extensive comparative studies with specific concentration data across a wide range of wines are limited in the readily available literature, it is understood that grape varieties with higher levels of linalool are more likely to produce wines with detectable amounts of this compound. For example, aromatic grape varieties such as Riesling, Gewürztraminer, and Muscat are known for their high terpenoid content, including linalool, which can serve as a precursor. The pH of the wine also plays a crucial role, with lower pH (higher acidity) favoring the conversion of linalool to its oxide forms. Consequently, wines with higher acidity may exhibit higher concentrations of this compound over time.

Proposed Biosynthetic Routes from Isoprenoid Precursors

The biosynthesis of this compound in plants originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). These five-carbon units are condensed to form the ten-carbon intermediate, geranyl diphosphate (GPP), which is the direct precursor to most monoterpenes. nih.govresearchgate.net

The key steps in the proposed biosynthetic pathway are:

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are joined in a head-to-tail condensation reaction catalyzed by the enzyme GPP synthase. researchgate.net

Synthesis of Linalool: GPP is then converted to the acyclic monoterpene alcohol, linalool, through the action of the enzyme linalool synthase. nih.govresearchgate.net This enzyme facilitates the removal of the pyrophosphate group and the subsequent quenching of the resulting carbocation with water.

Cyclization to this compound: The final step is the intramolecular cyclization of linalool to form the pyran ring structure of this compound. This transformation can occur non-enzymatically under acidic conditions, such as those found in wine, or it can be enzyme-mediated within the plant. scentree.co

Enzymatic Systems Involved in Biosynthesis

The enzymatic formation of this compound is a two-step process involving the synthesis of its precursor, linalool, followed by its subsequent oxidation and cyclization.

The primary enzyme responsible for the production of the direct precursor is linalool synthase (LIS) . nih.gov This terpene synthase catalyzes the conversion of GPP to linalool. Different plant species possess distinct isoforms of linalool synthase, which can influence the stereochemistry and amount of linalool produced.

The subsequent conversion of linalool to its pyranoid oxide form, this compound, is catalyzed by cytochrome P450 monooxygenases (CYPs) . nih.govoup.com For example, in Arabidopsis thaliana, the enzyme CYP76C1 has been shown to mediate the metabolism of linalool, leading to the formation of various oxidized products, including linalool oxides. oup.com These enzymes introduce an epoxide group to the linalool molecule, which can then undergo an intramolecular cyclization to form the stable tetrahydropyran (B127337) ring. This enzymatic process allows for the controlled production of this compound within plant tissues, where it may play a role in defense or pollinator attraction. oup.com

Applications of 2,6,6 Trimethyl 2 Vinyltetrahydropyran in Advanced Organic Synthesis Research

2,6,6-Trimethyl-2-vinyltetrahydropyran as a Versatile Chiral Building Block

The utility of this compound as a chiral building block stems from its inherent structural features. The molecule possesses an asymmetric carbon, leading to the existence of different stereoisomers. scentree.co The enantiomeric forms of related tetrahydropyran (B127337) derivatives are recognized as potential starting materials for the stereoselective synthesis of various natural terpenes. mdpi.comresearchgate.net

The stereoselective construction of molecules with quaternary stereocenters is a particularly demanding challenge in organic synthesis. researchgate.net The 2,6,6-trimethyltetrahydro-2H-pyran-2-yl framework provides a pre-existing, stereodefined core that can be elaborated into more complex target molecules. researchgate.net Research has focused on developing synthetic approaches to obtain enantiomerically pure forms of compounds related to linaloyl oxide, thereby creating a toolbox of chiral synthons for complex molecule synthesis. mdpi.com

One such approach involves the lipase-mediated resolution of precursor alcohols like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com By exploiting the opposite enantioselectivity of different lipases, such as Novozym® 435 and lipase (B570770) AK, researchers can separate racemic mixtures into their respective enantiomers with high purity. mdpi.comscilit.com These enantiomerically pure alcohols then serve as valuable chiral building blocks for the targeted synthesis of specific stereoisomers of natural products, including linaloyl oxide itself. mdpi.com

Table 1: Properties of this compound

This interactive table provides key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethenyl-2,6,6-trimethyloxane | nih.gov |

| Molecular Formula | C₁₀H₁₈O | nist.gov |

| Molecular Weight | 154.25 g/mol | nih.govscentree.co |

| CAS Registry Number | 7329-19-0 | nist.gov |

| Appearance | Colorless liquid | scentree.co |

| Boiling Point | 171°C | scentree.co |

| Flash Point | 58°C | scentree.co |

| Synonyms | Linaloyl oxide, Limetol, Bois de rose oxide | nih.govscentree.co |

Role in the Stereoselective Synthesis of Natural Products (e.g., Terpenes, Linaloyl Oxides)

This compound is itself a natural product, classified as a monoterpene. semanticscholar.orgnih.gov It is found in various plants, including Camellia sinensis (tea) and Citrus reticulata (tangerine). nih.gov Consequently, a primary focus of research has been the stereoselective synthesis of its various naturally occurring isomeric forms. semanticscholar.org The tetrahydropyran moiety is a common motif in a wide range of oxygen-containing natural products, making the development of synthetic methodologies for these frameworks highly desirable. uva.es

The synthesis of linaloyl oxide often starts from readily available precursors like linalool (B1675412) or citral (B94496). scentree.co One common method involves the acid-catalyzed intramolecular cyclization of an epoxy-alcohol derived from linalool. semanticscholar.orgscentree.co This process can yield a mixture of furanoid and pyranoid isomers, necessitating complex separation procedures. semanticscholar.org

To overcome these challenges, more refined stereoselective methods have been developed. For instance, the stereospecific cyclization of enantiopure precursors can lead to specific enantiomers of linaloyl oxide. A notable strategy begins with (R)- or (S)-linalool to synthesize intermediate epoxides, which are then cyclized under acidic conditions using (+)-10-camphorsulfonic acid (CSA) to yield the target chiral alcohol building blocks. mdpi.com These can then be converted to the desired linaloyl oxide enantiomers. mdpi.com

Table 2: Example of a Stereoselective Synthetic Step for a Linaloyl Oxide Precursor

This table outlines a key transformation in the synthesis of a chiral precursor to linaloyl oxide, based on research findings.

| Precursor | Reagent/Catalyst | Product | Key Feature | Source(s) |

| (R)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol | (+)-10-camphorsulfonic acid (CSA) | (S)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Stereospecific acid-catalyzed cyclization | mdpi.com |

| (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol | (+)-10-camphorsulfonic acid (CSA) | (R)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Stereospecific acid-catalyzed cyclization | mdpi.com |

Development of Novel Heterocyclic Structures

The foundational structure of this compound serves as a template for the synthesis of new and more complex heterocyclic compounds. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry and natural product synthesis. uva.es Methodologies that allow for the controlled introduction of additional functional groups or alterations to the ring system are of significant interest.

Research in this area includes the development of efficient methods for creating polysubstituted tetrahydropyrans with controlled stereochemistry. uva.es For example, acid-mediated cyclization of allylsilyl alcohols has been shown to be an effective strategy for preparing tetrahydropyran derivatives with vicinal quaternary and tertiary centers, a structural feature present in linaloyl oxide. uva.es

Furthermore, the oxidation of linalool, a common precursor to linaloyl oxide, can be directed to yield novel heterocyclic structures. Using hydrogen peroxide and a lacunar Keggin heteropolyacid salt catalyst (Na₇PW₁₁O₃₉), a one-pot synthesis can produce valuable oxidation derivatives, including 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. rsc.org This introduces a hydroxyl group onto the tetrahydropyran ring, creating a new, functionalized heterocyclic molecule with potential for further synthetic transformations. rsc.orgtcichemicals.com Such strategies expand the chemical space accessible from simple terpene precursors, enabling the creation of diverse libraries of heterocyclic compounds for various applications.

Advanced Analytical Techniques and Characterization in 2,6,6 Trimethyl 2 Vinyltetrahydropyran Research

Chromatographic-Mass Spectrometric (GC-MS) Approaches for Profiling and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 2,6,6-trimethyl-2-vinyltetrahydropyran. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides GC data for this compound, including retention indices on various non-polar columns, which are crucial for its identification in complex mixtures such as essential oils. nist.govnist.gov The mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its unambiguous identification. nih.gov For quantitative analysis, a calibration curve is typically constructed using standards of known concentration, enabling the precise determination of the amount of this compound in a sample.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H18O | nih.gov |

| Molecular Weight | 154.25 g/mol | nih.gov |

| CAS Number | 7392-19-0 | nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide extensive information about the molecular framework, connectivity, and stereochemistry of the compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals reveal the number and types of protons and their neighboring environments. For this compound, characteristic signals for the vinyl group protons, the methyl groups, and the methylene (B1212753) protons of the tetrahydropyran (B127337) ring are observed.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon signals indicate their electronic environment, allowing for the identification of quaternary, methine, methylene, and methyl carbons. The PubChem database includes reference to a ¹³C NMR spectrum for this compound. nih.gov

NMR is particularly powerful for stereochemical assignment. For the cis- and trans-isomers of related linalool (B1675412) oxides, distinct differences in the chemical shifts of the carbons in the tetrahydropyran ring are observed, allowing for their differentiation. semanticscholar.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structure and stereochemistry.

| Nucleus | Assignment | Chemical Shift (δ, ppm) - cis-isomer | Chemical Shift (δ, ppm) - trans-isomer | Reference |

|---|---|---|---|---|

| ¹³C | C=CH₂ | 144.9 | 144.7 | semanticscholar.org |

| ¹³C | C=CH₂ | 111.4 | 111.8 | semanticscholar.org |

| ¹³C | C2 | 74.2 | 73.9 | semanticscholar.org |

| ¹³C | C6 | 73.1 | 72.8 | semanticscholar.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-O-C stretching of the ether linkage in the tetrahydropyran ring, typically in the region of 1150-1085 cm⁻¹.

C=C stretching of the vinyl group, appearing around 1640 cm⁻¹.

=C-H stretching of the vinyl group, observed above 3000 cm⁻¹.

C-H stretching of the alkyl groups (methyl and methylene), typically in the 2975-2850 cm⁻¹ region.

C-H bending vibrations for the methyl and methylene groups, found in the 1470-1365 cm⁻¹ range.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including the absolute configuration of chiral centers.

While this compound is a liquid at room temperature, X-ray crystallography can be applied to its crystalline derivatives. The formation of a solid derivative, for instance, through reaction with a suitable agent to form a crystalline ester or urethane, would enable single-crystal X-ray diffraction analysis. This would provide unambiguous proof of its molecular structure and, if the derivative is chiral, its absolute stereochemistry. The application of X-ray crystallography has been demonstrated for various tetrahydropyran and tetrahydrofuran (B95107) derivatives, confirming their molecular structures and stereochemical relationships. nih.govresearchgate.net

Specialized Techniques for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, the assessment of its enantiomeric purity is of significant importance, particularly in the fragrance and flavor industry where different enantiomers can have distinct sensory properties. The primary technique for determining enantiomeric purity is chiral chromatography, most notably chiral gas chromatography (chiral GC). gcms.cz

Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the enantiomers of the analyte. uni-muenchen.de This results in different retention times for the enantiomers, enabling their separation and quantification. Modified cyclodextrins are commonly used as chiral selectors in the stationary phases for the separation of terpene and related compounds.

Research on the enantioselective analysis of linalool oxides has demonstrated the successful separation of the different stereoisomers using chiral GC. researchgate.netresearchgate.netnih.gov This allows for the determination of the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) in a sample. Such analyses are crucial in studies of biosynthesis, where the enantiomeric composition can provide insights into the enzymatic pathways involved in the formation of these compounds in nature. mdpi.com

Theoretical and Computational Chemistry Studies of 2,6,6 Trimethyl 2 Vinyltetrahydropyran

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and thermodynamic stability of 2,6,6-trimethyl-2-vinyltetrahydropyran. These calculations can determine optimized molecular geometries, bond lengths, bond angles, and electronic properties, such as molecular orbital energies and charge distributions.

The relative stabilities of the different stereoisomers of this compound (cis and trans isomers) are also amenable to computational investigation. By calculating the ground-state energies of each isomer, their thermodynamic populations at a given temperature can be predicted.

Table 1: Representative Theoretical Data for Tetrahydropyran (B127337) Derivatives

| Property | Method | Basis Set | Calculated Value (Illustrative) |

| Ground State Energy | DFT (B3LYP) | 6-31G(d) | Varies by isomer |

| Dipole Moment | DFT (B3LYP) | 6-31G(d) | ~1.5 - 2.0 D |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-31G(d) | ~5 - 6 eV |

Note: The values in this table are illustrative and based on typical ranges for similar molecules, as specific computational studies for this compound are not widely published.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, including the formation of this compound from linalool (B1675412). The acid-catalyzed intramolecular cyclization of linalool is a primary route to this compound, and computational methods can be used to map the potential energy surface of this reaction. This involves locating the transition state structures and calculating the activation energies for the formation of the pyranoid (this compound) and furanoid isomers of linalool oxide.

Theoretical studies on the oxidation of linalool have utilized quantum mechanical calculations to explore pathways for hydroperoxide formation, which is a related process. These studies characterize biradical intermediate states and evaluate different reaction mechanisms, such as ene-type reactions and radical mechanisms. mdpi.comacs.org Such approaches can be extended to model the cyclization of linalool, providing insights into the regioselectivity and stereoselectivity of the reaction. The calculated energy barriers for the formation of the different isomers can help explain the experimentally observed product ratios under various reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules like this compound. MD simulations model the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior and the accessible conformations.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers reliable methods for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. For a molecule with multiple stereocenters like this compound, computational prediction of NMR chemical shifts and coupling constants can be an invaluable tool for structure elucidation and stereochemical assignment.

The general approach involves optimizing the molecular geometry using a method like DFT and then calculating the NMR shielding tensors. These can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane. By calculating the NMR spectra for all possible stereoisomers and comparing them to experimental data, the correct stereochemistry can often be determined. This is particularly useful for distinguishing between the cis and trans isomers. While specific computational NMR predictions for this compound are not widely published, the methodology is well-established for a wide range of organic molecules.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Substituted Tetrahydropyran

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) |

| C2 | 98.2 | 97.5 |

| C3 | 35.1 | 34.8 |

| C4 | 25.9 | 26.1 |

| C5 | 32.4 | 32.0 |

| C6 | 68.7 | 68.2 |

Note: This table presents hypothetical data to illustrate the typical accuracy of computational NMR prediction for a substituted tetrahydropyran ring.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or selectivity. In the context of this compound, QSRR/QSSR studies could be developed to predict the outcome of its synthesis from various precursors or to understand the factors influencing its stability and degradation.

While specific QSRR/QSSR models for this compound are not prominent in the literature, such models are widely used in the fragrance industry to predict the olfactory properties of new molecules based on their structural features. For a series of tetrahydropyran derivatives, molecular descriptors such as steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and topological indices could be calculated and correlated with experimental data on their odor characteristics or reactivity. This would enable the in silico screening of new derivatives with desired properties.

Q & A

Basic: What are the key synthetic routes for 2,6,6-trimethyl-2-vinyltetrahydropyran, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via nucleophilic substitution or organocatalytic domino reactions. For example:

- Nucleophilic substitution : Reacting tetrahydropyran derivatives with vinyl Grignard reagents in anhydrous solvents (e.g., THF) under inert atmospheres. Catalysts like BF₃·OEt₂ enhance regioselectivity, with yields ranging from 57% to 84% depending on substituents .

- Organocatalytic domino reactions : Using β-nitrostyrenes and aldehydes in THF with catalysts (e.g., Rawal’s catalyst) to construct the tetrahydropyran ring, followed by vinylation .

Key variables : Solvent polarity, catalyst loading, and temperature critically affect purity. For example, THF optimizes solubility, while elevated temperatures (>60°C) may induce side reactions like ring-opening.

Basic: How is this compound characterized structurally, and what analytical techniques resolve stereochemical ambiguities?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., vinyl protons at δ 5.2–5.8 ppm, methyl groups at δ 1.2–1.5 ppm). NOESY experiments confirm stereochemistry by detecting spatial proximity of axial vs. equatorial substituents .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for trans-3g (CCDC 965195), where crystallographic data confirmed the tetrahydropyran chair conformation .

Best practices : Combine NMR with computational methods (DFT calculations) to validate proposed structures when crystallography is unavailable.

Advanced: What strategies address contradictions in reactivity data for this compound derivatives, particularly in oxidation studies?

Answer:

Discrepancies in oxidation outcomes (e.g., ketone vs. carboxylic acid formation) arise from:

- Substituent effects : Electron-donating groups (e.g., methyl) stabilize carbocation intermediates, favoring ketones, while electron-withdrawing groups promote acid formation.

- Oxidant selection : KMnO₄ in acidic conditions yields carboxylic acids, whereas CrO₃ in neutral conditions stops at ketones .

Mitigation : Use kinetic studies (e.g., time-resolved IR spectroscopy) to track intermediate formation and optimize reaction quenching.

Advanced: How do stereochemical variations in this compound impact its bioactivity, and what methods quantify these effects?

Answer:

- Stereochemical impact : The axial vs. equatorial orientation of the vinyl group alters binding affinity to biological targets. For example, axial vinyl derivatives show enhanced anti-inflammatory activity due to better fit in cyclooxygenase (COX) active sites .

- Quantification :

- Molecular docking : Predict binding modes using software like AutoDock Vina.

- Enantioselective synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) produce enantiopure samples for in vitro assays .

Advanced: What computational models predict the stability of this compound under varying pH and temperature conditions?

Answer:

- DFT calculations : Assess thermodynamic stability by comparing Gibbs free energy of chair vs. boat conformations. The chair form is typically 5–8 kcal/mol more stable .

- MD simulations : Model degradation pathways under acidic conditions (pH < 3), where protonation at the oxygen atom triggers ring-opening.

Validation : Correlate computational results with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC monitoring of degradation products.

Basic: What are the natural sources of this compound, and how do synthetic routes compare to extraction methods?

Answer:

- Natural sources : Isolated from Pelargonium graveolens (rose geranium) via steam distillation, yielding <0.1% by weight .

- Synthetic advantages : Higher purity (>95% via organocatalysis) and scalability (gram-scale reactions) compared to labor-intensive extraction .

Trade-offs : Natural extraction retains minor stereoisomers absent in synthetic batches, which may influence olfactory properties in fragrance studies.

Advanced: How does the vinyl group in this compound influence its adsorption on indoor surfaces, and what analytical methods track this behavior?

Answer:

- Adsorption mechanism : The vinyl group’s π-electrons interact with polar surfaces (e.g., silica), forming weak van der Waals bonds. Humidity increases adsorption due to hydrogen bonding with surface hydroxyl groups .

- Tracking methods :

- Microspectroscopic imaging : Raman or FTIR microscopy maps surface-bound compound distribution.

- QCM-D (Quartz Crystal Microbalance with Dissipation) : Quantifies mass uptake on model surfaces (e.g., TiO₂-coated sensors).

Advanced: What multi-component reaction protocols enable functionalization of this compound, and how are competing pathways controlled?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.